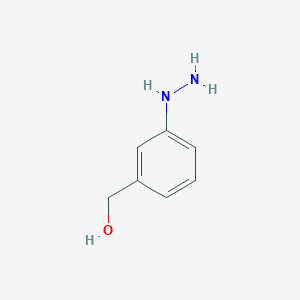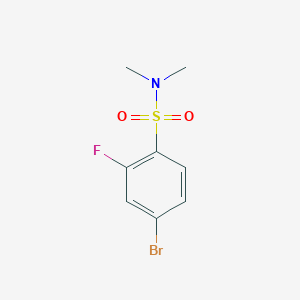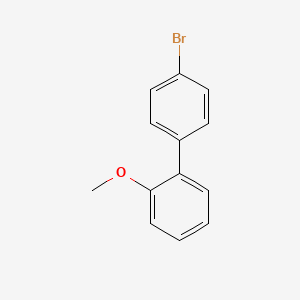![molecular formula C18H16F3N7 B2939836 2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine CAS No. 2380080-94-2](/img/structure/B2939836.png)
2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. It is a potent and selective inhibitor of the protein kinase CK1δ, which plays a crucial role in various biological processes, including circadian rhythm regulation, Wnt signaling, and DNA damage response. The compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and sleep disorders.
作用機序
The mechanism of action of 2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine involves the inhibition of the protein kinase CK1δ. CK1δ is a key regulator of various biological processes, including circadian rhythm regulation, Wnt signaling, and DNA damage response. By inhibiting CK1δ, the compound can modulate these processes, leading to potential therapeutic benefits in various diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and depend on the specific biological process being targeted. For example, inhibition of CK1δ can lead to the stabilization of the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis in cancer cells. Inhibition of CK1δ can also modulate circadian rhythm regulation, leading to potential therapeutic benefits in sleep disorders and other circadian rhythm-related diseases.
実験室実験の利点と制限
One of the major advantages of 2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine is its high selectivity for CK1δ, which minimizes off-target effects. The compound is also relatively easy to synthesize and has good pharmacokinetic properties. However, one limitation of the compound is its low solubility, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research on 2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine. One area of interest is the development of more potent and selective CK1δ inhibitors based on the structure of the compound. Another area of interest is the investigation of the compound's potential therapeutic applications in other diseases, such as neurodegenerative disorders and metabolic disorders. Additionally, further research is needed to elucidate the precise mechanisms of action of the compound in different biological processes.
合成法
The synthesis of 2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine involves several steps. The first step is the preparation of 6-chloropyridazine, which is then reacted with 3-aminopyridine to form 6-(3-pyridinyl)pyridazine. The resulting compound is then treated with 1-(2,2,2-trifluoroethyl)piperazine to obtain the final product.
科学的研究の応用
2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine has been extensively studied for its potential therapeutic applications in various diseases. The compound has shown promising results in preclinical studies as an anticancer agent, particularly in breast cancer, prostate cancer, and acute myeloid leukemia. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and enhance sleep in animal models of sleep disorders.
特性
IUPAC Name |
2-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N7/c19-18(20,21)15-5-7-23-17(24-15)28-10-8-27(9-11-28)16-4-3-14(25-26-16)13-2-1-6-22-12-13/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURMUTBWZDFMIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)C4=NC=CC(=N4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2939756.png)



![2-acetamido-4-(methylthio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide](/img/structure/B2939763.png)

![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2939766.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-fluoro-N-methylbenzenesulfonamide](/img/structure/B2939768.png)
![2-(2-Chlorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide](/img/structure/B2939770.png)

